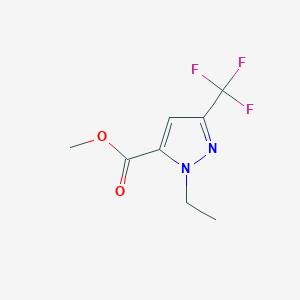
5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine
Vue d'ensemble
Description
“5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine” is a chemical compound with the molecular formula C6H4ClF3N2O2 . It has a molecular weight of 228.56 . This compound is typically stored at 4 degrees Celsius and is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is "1S/C5H4ClF3N2/c1-11-4(6)2-3(10-11)5(7,8)9/h2H,1H3" . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 184.55 g/mol . Its exact mass and monoisotopic mass are 184.0015103 g/mol . It has a topological polar surface area of 17.8 Ų . The compound has 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 0 rotatable bonds .
Applications De Recherche Scientifique
Chemical Properties
The compound “5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine” has a molecular weight of 228.56 . It has a melting point of 200-202 degrees Celsius .
Photovoltaic Applications
Trifluoromethyl substituted derivatives of pyrazoles, including “5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine”, have been studied for their potential in photovoltaic applications . The fluorescence emissions of these compounds are caused by the photoinduced charge transfer process occurring between the substituent and the pyrazoloquinoline core .
Electroluminescent Applications
These compounds have also been explored for their electroluminescent properties . For instance, double-layer light-emitting diodes with an organic active layer (Molx + PVK) and an electron transporting material layer, ETM (2- [3,5-bis (4-phenyl-2-quinolyl)phenyl]-4-phenylquinoline (Tris-Q) have been fabricated. Bright bluish-green light originating from the active layer was observed in the double-layer device .
Organic Solar Cells
The bulk heterojunction BHJ solar cells based on 1H-pyrazolo [3,4-b] quinoline derivatives with architecture ITO/PEDOT:PSS/PDT + Molx/Al were fabricated . The organic active layer was a blend of Molx and poly (3-decylthiophene-2,5-diyl). The complex refractive index and the layer thickness of the organic solar cells were determined using a spectroscopic ellipsometer .
Modulation of Emission Properties and HOMO Energy Levels
The number of phenyls and their substitution positions modulate both emission properties and HOMO energy levels . This property can be leveraged to tune the optoelectronic properties of the material for specific applications.
Synthesis of Pyrazoloquinolines
“5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine” can be used in the synthesis of 6-CF3-1H-pyrazolo [3,4-b]quinolines . These compounds have been characterized in terms of their optoelectronic applications .
Safety and Hazards
Propriétés
IUPAC Name |
5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClF3N3/c1-12-4(6)2(10)3(11-12)5(7,8)9/h10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFSCIBVIMHPQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



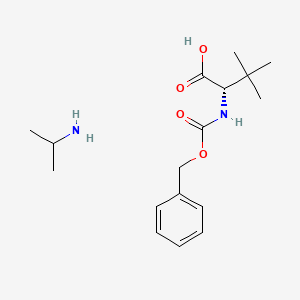
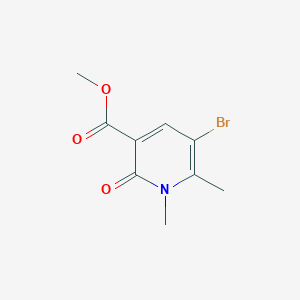
![Ethyl 8-fluoroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B1435215.png)
![5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid](/img/structure/B1435216.png)
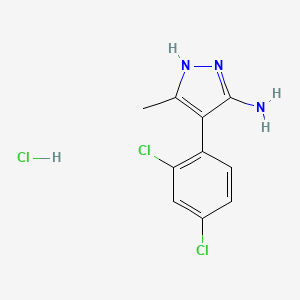
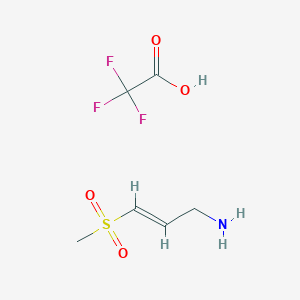
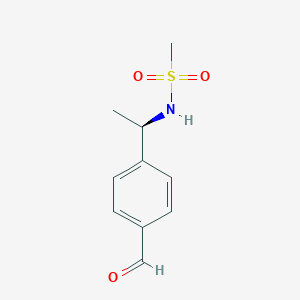
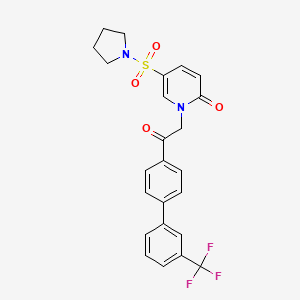
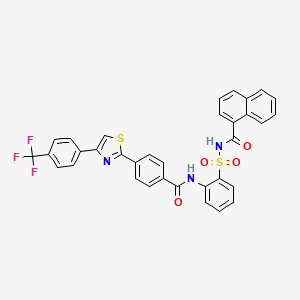
![tert-Butyl 5-oxo-7-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B1435226.png)
![tert-Butyl 6-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B1435227.png)
